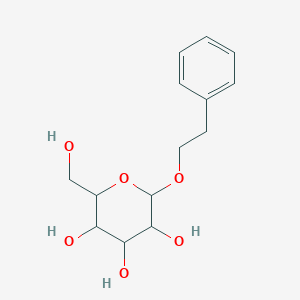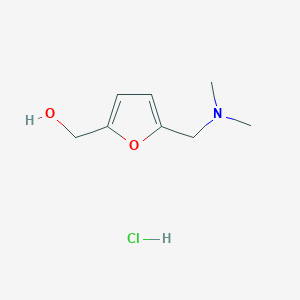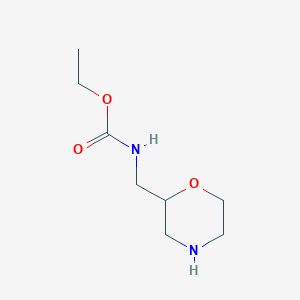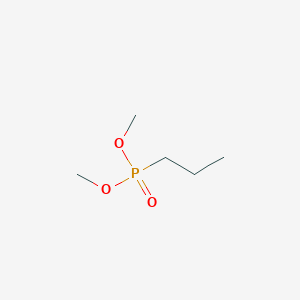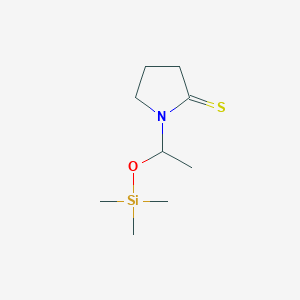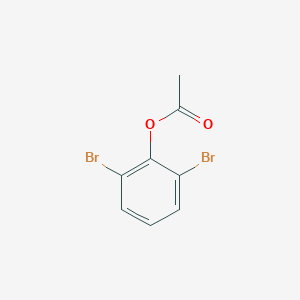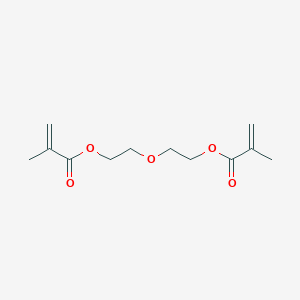
Diethylenglykoldimethacrylat
Übersicht
Beschreibung
Diethylene glycol dimethacrylate is a chemical compound with the molecular formula C12H18O5. It is a diester formed by the reaction of two equivalents of methacrylic acid with one equivalent of diethylene glycol. This compound is commonly used as a cross-linking agent in polymer chemistry due to its ability to form stable polymer networks.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol dimethacrylate has a wide range of applications in scientific research. In chemistry, it is used as a cross-linking agent in the synthesis of hydrogels and other polymeric materials. In biology and medicine, it is used in the development of biocompatible materials for medical devices and drug delivery systems. In industry, it is used in the production of coatings, adhesives, and 3D printing resins.
Wirkmechanismus
Target of Action
Diethylene glycol dimethacrylate (DEGDMA) is primarily used as a cross-linking agent in the polymerization process . Its primary targets are monomers such as methyl methacrylate, where it forms cross-links between polymer chains .
Mode of Action
DEGDMA interacts with its targets through a process known as free radical polymerization . In this process, DEGDMA forms covalent bonds with the monomers, creating a three-dimensional network of interconnected polymer chains . This cross-linking process enhances the hardness, heat resistance, weather resistance, solvent resistance, and frictional properties of the resulting polymer .
Biochemical Pathways
Degdma has been shown to exhibit cytotoxic and genotoxic effects on human gingival fibroblasts via the induction of reactive oxygen species .
Result of Action
The primary result of DEGDMA’s action is the formation of a cross-linked polymer network, which has enhanced physical and chemical properties compared to the individual monomers . In a biological context, exposure to DEGDMA can lead to cytotoxic and genotoxic effects, potentially causing cell damage .
Action Environment
The efficacy and stability of DEGDMA’s action as a cross-linking agent can be influenced by environmental factors such as temperature and the presence of initiators or catalysts . It is recommended to handle DEGDMA in a well-ventilated area or outdoors due to its potential health hazards .
Biochemische Analyse
Biochemical Properties
Diethylene glycol dimethacrylate plays a crucial role in biochemical reactions, particularly in the polymerization process. It interacts with various enzymes and proteins, acting as a cross-linking agent that facilitates the formation of polymer networks. The compound’s interaction with biomolecules such as urethane dimethacrylate-based resins has been studied extensively, highlighting its potential for medical and dental applications . The nature of these interactions involves the formation of covalent bonds between the methacrylate groups and the functional groups of the biomolecules, leading to enhanced stability and mechanical strength of the resulting polymers.
Cellular Effects
Diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effects on various cell types. Studies have shown that it induces reactive oxygen species in human gingival fibroblasts, leading to oxidative stress and cellular damage . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The cytotoxic effects are dose-dependent, with higher concentrations leading to increased cell death and genotoxicity.
Molecular Mechanism
The molecular mechanism of diethylene glycol dimethacrylate involves its interaction with cellular biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s methacrylate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, resulting in altered enzyme activity and function . Additionally, the induction of reactive oxygen species by diethylene glycol dimethacrylate can lead to oxidative damage to DNA, proteins, and lipids, further contributing to its cytotoxic and genotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethylene glycol dimethacrylate change over time due to its stability and degradation properties. The compound is known to be light-sensitive and can degrade upon prolonged exposure to light . Long-term studies have shown that diethylene glycol dimethacrylate can cause sustained cellular damage and oxidative stress, leading to chronic effects on cellular function. The stability of the compound in various experimental conditions is crucial for its consistent performance in biochemical assays.
Dosage Effects in Animal Models
The effects of diethylene glycol dimethacrylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of diethylene glycol dimethacrylate can cause renal toxicity, metabolic acidosis, and acute kidney injury in animal models. The threshold effects observed in these studies highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Diethylene glycol dimethacrylate is involved in various metabolic pathways, including its conversion to nephrotoxic by-products such as diglycolic acid . The compound interacts with enzymes involved in its metabolism, leading to the formation of metabolites that can cause cellular damage. The metabolic flux and levels of metabolites are influenced by the concentration and exposure duration of diethylene glycol dimethacrylate.
Transport and Distribution
Within cells and tissues, diethylene glycol dimethacrylate is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for cellular components. Understanding the transport mechanisms of diethylene glycol dimethacrylate is essential for predicting its distribution and potential effects in biological systems.
Subcellular Localization
The subcellular localization of diethylene glycol dimethacrylate is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. The activity and function of diethylene glycol dimethacrylate are influenced by its localization, with different subcellular compartments providing distinct microenvironments for its interactions with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylene glycol dimethacrylate is synthesized through the esterification of diethylene glycol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods: In industrial settings, diethylene glycol dimethacrylate is produced in large-scale reactors where precise control of temperature and reaction conditions is maintained. The process involves continuous removal of water and unreacted methacrylic acid to ensure high yield and purity of the final product. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylene glycol dimethacrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization, where the double bonds in the methacrylate groups react to form cross-linked polymer networks. This compound can also undergo copolymerization with other monomers, such as methyl methacrylate, to form copolymers with unique properties.
Common Reagents and Conditions: The polymerization of diethylene glycol dimethacrylate is typically initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature conditions, usually between 60°C and 80°C, to ensure efficient polymerization.
Major Products Formed: The major products formed from the polymerization of diethylene glycol dimethacrylate are cross-linked polymers. These polymers have applications in various fields, including coatings, adhesives, and dental materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Ethylene glycol dimethacrylate
- Triethylene glycol dimethacrylate
- Polyethylene glycol dimethacrylate
Uniqueness: Diethylene glycol dimethacrylate is unique in its balance of hydrophilicity and hydrophobicity, which allows it to form polymers with desirable properties for specific applications. Compared to ethylene glycol dimethacrylate, it provides better flexibility and toughness in the resulting polymers. Triethylene glycol dimethacrylate, on the other hand, offers higher hydrophilicity but may result in less flexible polymers.
Eigenschaften
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCMNSHQOZQILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-18-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044882 | |
| Record name | Di(ethylene glycol) dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid, with an ester-like odor; [HSDB] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
120-125 °C at 0.27 kPa | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.056 @ 20 °C | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | Diethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid | |
CAS No. |
2358-84-1 | |
| Record name | Diethylene glycol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylene glycol bis(methacrylate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002358841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di(ethylene glycol) dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxydi-2,1-ethanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42PUI926F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DEGDMA?
A1: Diethylene glycol dimethacrylate has a molecular formula of C14H22O6 and a molecular weight of 286.32 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize DEGDMA?
A2: Researchers commonly employ Fourier-transform infrared spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy [], and UV-Vis spectroscopy [] to characterize DEGDMA and its polymers. FTIR helps identify functional groups, NMR provides structural information, and UV-Vis is useful for studying polymerization kinetics and interactions with other molecules.
Q3: How does the crosslinking ability of DEGDMA compare to other crosslinking agents?
A3: DEGDMA exhibits a higher crosslinking ability compared to ethylene glycol dimethacrylate (EGDMA), leading to faster polymerization rates and greater acceleration in vinyl-divinyl comonomer systems. [, ]
Q4: What are some common applications of DEGDMA in material science?
A4: DEGDMA finds applications in various fields. It is commonly used in the synthesis of hydrogels [, , ], microspheres [, , , ], and nanoparticles [, , ]. Its ability to form crosslinked polymer networks makes it suitable for applications requiring controlled drug release [, ], enhanced mechanical properties [, , ], and stimuli-responsive behavior [, , ].
Q5: Can DEGDMA be used to enhance the thermal properties of materials?
A6: Yes, studies have shown that incorporating DEGDMA into materials like silk fibers can improve their thermal stability. The decomposition peak of DEGDMA-grafted silk fibers shifted to higher temperatures, indicating enhanced thermal resistance. []
Q6: What factors influence the morphology of microspheres produced using DEGDMA?
A7: The concentration of DEGDMA during microsphere preparation significantly affects the final particle morphology. Higher concentrations can lead to rough surface particles instead of the desired monodisperse microspheres. [] Solvent viscosity and monomer solubility also play crucial roles. []
Q7: How does DEGDMA interact with specific amino acids in silk fibers during grafting?
A8: DEGDMA exhibits reactivity toward tyrosine, histidine, serine, and arginine residues in silk fibers, leading to a decrease in their composition upon grafting. The other amino acid residues remain relatively unaffected. []
Q8: How does solvent quality during polymerization affect the network structure of DEGDMA-based copolymers?
A9: The choice of solvent during polymerization significantly impacts the final network structure of DEGDMA-based copolymers. Solvent quality influences the extent of primary cyclization, affecting the mechanical and structural properties of the resulting polymer hydrogel network. []
Q9: Can DEGDMA be used in the fabrication of surface-enhanced Raman scattering (SERS) substrates?
A10: Yes, researchers have successfully fabricated SERS substrates using DEGDMA microparticles decorated with gold nanoparticles. This combination significantly enhances the Raman signal of target molecules, enabling sensitive detection of analytes like DNA. []
Q10: How does the chemical structure of the crosslinking agent affect the properties of pressure-sensitive adhesives (PSAs) based on 2-EHA/n-BA?
A11: The chemical structure of the crosslinking agent plays a crucial role in determining the adhesion properties of PSAs. PSAs with DEGDMA exhibited enhanced tack and peel strength compared to those with other crosslinking agents. The longer ethylene oxide chain and bulky methyl group in DEGDMA's structure contribute to its superior performance. []
Q11: Can the properties of DEGDMA-based hydrogels be tailored for specific applications?
A12: Yes, the properties of DEGDMA-based hydrogels can be fine-tuned by adjusting the concentration of ionic comonomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS). This modification influences the equilibrium swelling, mechanical behavior, and swelling–deswelling kinetics of the hydrogels, allowing researchers to optimize their properties for targeted applications. []
Q12: What are the potential environmental impacts of DEGDMA, and are there strategies for mitigating them?
A12: While the provided research doesn't extensively cover the environmental impact of DEGDMA, it's crucial to acknowledge that like many chemicals, it may pose environmental risks if not handled and disposed of properly. Research into biodegradable alternatives and efficient recycling and waste management strategies is crucial for mitigating any negative environmental impacts.
Q13: Are there alternative materials to DEGDMA, and how do their properties and costs compare?
A14: The search for DEGDMA alternatives is an ongoing area of research driven by the need for cost-effective and potentially more sustainable materials. Researchers are exploring different crosslinking agents with varying chain lengths and functionalities. [, , ] The choice of the best alternative depends on the specific application requirements, considering factors like mechanical properties, biocompatibility, and cost.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







